2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

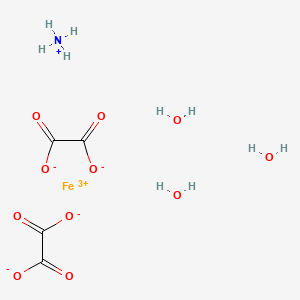

2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid, also known as 5,5,5-Trifluoro-DL-leucine, is an analog of L-leucine amino acid . It is often used to synthesize highly fluorinated peptides . It can be incorporated into the coiled-coil peptides to increase their thermal stability .

Molecular Structure Analysis

The molecular formula of 2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid is C6H7F6NO2 . The molecular weight is 239.12 . The SMILES notation is O=C(O)C(N)CC(C(F)(F)F)C(F)(F)F .Aplicaciones Científicas De Investigación

Protein Incorporation : The compound has been used in the incorporation of fluorinated derivatives of isoleucine into proteins. For instance, it was successfully introduced into murine dihydrofolate reductase and murine interleukin-2 in an Escherichia coli host strain, demonstrating that fluorinated proteins can fold into stable and functional structures (Wang, Tang, & Tirrell, 2003).

Inhibitors of Nitric Oxide Synthases : Research indicates the use of related 2-amino-5-azolylpentanoic acids as inhibitors of nitric oxide synthases (NOS). The study identified specific compounds as potent inhibitors against different rat and human-derived NOS isoforms (Ulhaq et al., 1998).

Synthesis of Fluorinated Amino Acids : Another study focused on the stereoselective syntheses of valuable fluorinated amino acids, starting from related compounds. This synthesis method is significant for producing configurationally pure hydrochloride salts of these amino acids (Pigza, Quach, & Molinski, 2009).

Chromogenic Protease Substrates : The compound has been used in the development of oligopeptides for sequence-specific chromogenic protease substrates. This research is relevant for detecting HIV-protease activity (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Chemical Properties of Derivatives : A study explored the chemical properties of trifluoromethyl-substituted heteroolefins, including compounds related to 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid, highlighting their potential in various chemical applications (Haas, Lieb, & Schelvis, 1997).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F6NO2/c7-5(8,9)3(6(10,11)12)1-2(13)4(14)15/h2-3H,1,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZLMQYCEWHPPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

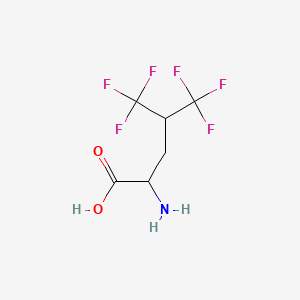

C(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F6NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane](/img/structure/B1144081.png)

![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)

![Tert-butyl hexahydro-1H-pyrrolo[3,2-C]pyridine-5(6H)-carboxylate](/img/structure/B1144091.png)

![(2S,4S,7R,8S,9S,12R,13R,16R,18R)-16-hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione](/img/structure/B1144095.png)